![molecular formula C15H21N5OS B2419122 (Z)-5-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 1006333-82-9](/img/structure/B2419122.png)
(Z)-5-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
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Description
(Z)-5-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C15H21N5OS and its molecular weight is 319.43. The purity is usually 95%.
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Scientific Research Applications
Alcohol Dehydrogenase Inhibitors
The use of 4-methylpyrazole, a compound structurally related to pyrazoles, illustrates a significant application in treating ethylene glycol and methanol poisoning by acting as an inhibitor of alcohol dehydrogenase (ADH). This prevents the metabolism of these toxic alcohols into more harmful substances, showcasing a pharmacological intervention in toxicology.
Case Studies in Poisoning Treatment : Research has demonstrated the efficacy of 4-methylpyrazole in treating severe cases of ethylene glycol and methanol intoxications without the need for hemodialysis, indicating its role in enhancing patient outcomes and reducing treatment costs (Boyer et al., 2001), (Sivilotti et al., 2000).
Kinetic Interactions and Toxicokinetics : Studies have explored the kinetic interactions between 4-methylpyrazole and ethanol, as well as the toxicokinetics of ethylene glycol during fomepizole (4-methylpyrazole) therapy, providing insights into the management of intoxications and the implications for clinical practice (Jacobsen et al., 1996), (Sivilotti et al., 2000).
properties
IUPAC Name |
(5Z)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-4-20-11(2)12(10-16-20)9-13-14(21)17-15(22-13)19-7-5-18(3)6-8-19/h9-10H,4-8H2,1-3H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIJEHPPEUXLDZ-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N=C(S2)N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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